molecular formula C15H15NO3S B1415683 Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate CAS No. 1105193-72-3

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1415683
CAS No.: 1105193-72-3
M. Wt: 289.4 g/mol
InChI Key: UMFKAHPSMCTRPE-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C15H15NO3S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has demonstrated the versatility of thiazole derivatives in organic synthesis. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the compound's role in synthesizing pyrido[1,2-a]pyrimidin-3-yl derivatives, highlighting its potential in creating complex molecular structures (Žugelj et al., 2009). Additionally, studies on the formation of thiazine carboxylates from thiazolones indicate the compound's utility in synthesizing dihydro-thiazine derivatives, further emphasizing its importance in chemical transformations (Jenny & Heimgartner, 1989).

Antimicrobial Activity

The synthesis and evaluation of thiazolo[4,5-d]pyrimidines for their antimicrobial properties illustrate the compound's potential in medicinal chemistry. Notably, derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts, marking a step forward in developing new antimicrobial agents (Balkan et al., 2001).

Corrosion Inhibition

The compound has also been evaluated for its efficacy in corrosion inhibition, particularly for aluminum alloys in acidic media. Its role as a mixed-type inhibitor highlights the potential for industrial applications, protecting metals from corrosion through chemisorption (Raviprabha & Bhat, 2019).

Novel Pharmaceutical Applications

Research into the pharmacology of thiazole carboxylic acid derivatives reveals a wide range of biological activities, including spasmolytic properties and central nervous system stimulant effects. These studies underscore the compound's potential in developing new therapeutic agents (Chance et al., 1946).

Properties

IUPAC Name

methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKAHPSMCTRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.